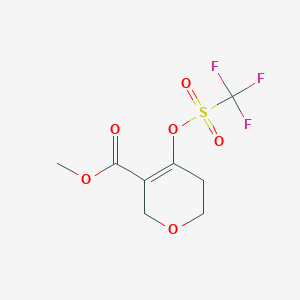

methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O6S/c1-15-7(12)5-4-16-3-2-6(5)17-18(13,14)8(9,10)11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQONTJRHKVETCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCOC1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Starting material : Methyl 4-oxotetrahydropyran-3-carboxylate (20.0 g).

-

Base : Sodium hydride (7.5 g, 60% dispersion in mineral oil).

-

Triflylating agent : Comins’ reagent (59.5 g).

-

Solvent : Anhydrous tetrahydrofuran (THF, 800 mL).

-

Temperature : Initial ice cooling (0–5°C), followed by stirring at room temperature overnight.

-

Work-up : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via silica gel column chromatography (ethyl acetate/n-hexane).

Spectroscopic Characterization

| 1H-NMR (300 MHz, CDCl3) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 4.46 | Multiplet | 2H | Dihydro-pyran ring protons |

| 3.90 | Triplet (J = 5.7 Hz) | 2H | Methine adjacent to ether |

| 3.83 | Singlet | 3H | Methyl ester group |

| 2.55 | Multiplet | 2H | Methylene protons |

Alternative Approaches and Comparative Analysis

Alkylation-Oxidation Sequences

A related patent (CN102781927A ) describes alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents (e.g., methanol) to form halogenated ketones. While this method targets methyl 3,4-dihydro-2H-pyran-5-carboxylate derivatives, it highlights the utility of sodium methoxide for O-alkylation—a strategy potentially adaptable for introducing sulfonate groups with modified reagents.

Triflylation of Heterocyclic Precursors

The synthesis of 2,3-dihydro-3,3-dimethyl-5-trifluoromethanesulfonyloxy-benzofurans (CA2007830A1 ) shares mechanistic parallels. Sodium hydride and Comins’ reagent are employed to install the triflyloxy group on aromatic systems, underscoring the generality of this approach for electron-rich substrates.

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

-

Solvent : THF is preferred for its ability to dissolve both organic and inorganic reagents, though polar aprotic solvents like DMF may enhance reaction rates in some cases.

-

Base : Sodium hydride outperforms alternatives (e.g., KOtBu) due to its strong deprotonation capacity and minimal side-product formation.

Waste Minimization

-

Recycling : Distillation of solvents (e.g., methanol) is emphasized in CN102781927A to reduce waste, a practice applicable to large-scale production of the target compound.

-

Efficiency : The use of stoichiometric Comins’ reagent ensures high conversion rates, albeit at higher costs.

Challenges and Limitations

-

Moisture Sensitivity : The reaction requires strict anhydrous conditions to prevent hydrolysis of Comins’ reagent.

-

Purification : Column chromatography remains necessary due to residual impurities, complicating industrial-scale synthesis.

Applications in Cross-Coupling Reactions

The triflyloxy group serves as a superior leaving group in Suzuki-Miyaura couplings. For example, tert-butyl 5-(3H-pyrrolo[3,2-f]naphthyridin-9-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized via palladium-catalyzed coupling of the triflate intermediate with aryl boronic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyran ring can be oxidized to form more complex oxygen-containing compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Various substituted pyran derivatives.

Reduction: Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-methanol.

Oxidation: Oxidized pyran derivatives with additional functional groups.

Scientific Research Applications

Synthetic Chemistry

1.1. Reactivity and Mechanistic Insights

The trifluoromethanesulfonyloxy (TfO) group in this compound enhances its electrophilic character, making it a valuable intermediate in organic synthesis. It can participate in various reactions such as:

- Nucleophilic Substitution : The TfO group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions, particularly with azides and other dipolarophiles, leading to the formation of complex heterocycles .

1.2. Case Studies

Research has demonstrated that the TfO group facilitates regioselective reactions. For instance, studies have shown that using methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate in reactions with various nucleophiles results in high yields and selectivity towards desired products .

Biological Applications

2.1. Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The incorporation of the TfO group enhances the interaction of the molecule with biological targets, potentially leading to new antimicrobial agents .

2.2. Drug Development

The structural framework provided by this compound is being explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease pathways .

Industrial Applications

3.1. Agrochemicals

Due to its reactivity and ability to modify biological pathways, this compound is being researched as a building block for agrochemicals. Its derivatives may serve as herbicides or fungicides, contributing to more effective agricultural practices .

3.2. Material Science

The unique properties of the trifluoromethanesulfonyloxy group lend themselves to applications in material science, particularly in developing fluorinated polymers or coatings with enhanced chemical resistance and thermal stability .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Synthetic Chemistry | Nucleophilic substitution, cycloaddition | Enhances regioselectivity |

| Biological Activity | Antimicrobial agents | Potential for new drug candidates |

| Agrochemicals | Building block for herbicides/fungicides | Research ongoing |

| Material Science | Development of fluorinated polymers | Improved chemical resistance |

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and stability of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate can be contextualized by comparing it to structurally related dihydropyran derivatives:

Key Observations :

- The triflate group in the target compound confers superior leaving-group ability compared to acetoxy or boronate substituents, enabling nucleophilic substitution under milder conditions .

Reaction Pathways and Mechanistic Insights

- Acid-Catalyzed Behavior : Under refluxing acetonitrile with p-toluenesulfonic acid, trifluoromethyl-containing dihydropyrans (e.g., ) undergo ring-opening to form 1,3-butadienes. In contrast, the triflate-substituted derivative is more likely to undergo elimination due to the stability of the triflate leaving group, forming conjugated dienes or pyran-derived electrophiles .

- Acylation Efficiency : Compared to acetoxy-substituted dihydropyrans (e.g., ), triflate-substituted variants exhibit lower stability under basic conditions due to the lability of the triflate group, limiting their utility in acylation reactions without careful temperature control .

Spectral and Physical Properties

Analysis :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer :

- Step 1 : Start with the precursor methyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate . Introduce the trifluoromethanesulfonyl (Tf) group via nucleophilic substitution using trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane (DCM) with a base like pyridine to scavenge protons .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Pre-dry reagents and solvents (e.g., molecular sieves for DCM). Use stoichiometric excess of Tf₂O (1.2–1.5 eq.) to drive the reaction to completion. For heat-sensitive intermediates, maintain temperatures below 0°C during Tf group introduction .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Storage Variables : Test ambient (25°C), refrigerated (4°C), and inert atmosphere (argon) conditions over 30 days.

- Analytical Tools : Use NMR (¹H/¹⁹F) to detect decomposition (e.g., hydrolysis of the Tf group). Monitor carbonyl stretching vibrations via FTIR (1700–1750 cm⁻¹) .

- Key Findings : Trifluoromethanesulfonyl esters are moisture-sensitive. Store under inert gas at –20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light due to potential radical degradation pathways .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Primary Tools :

- ¹H/¹³C NMR : Identify dihydropyran ring protons (δ 1.8–2.5 ppm for CH₂ groups) and ester carbonyl (δ 165–170 ppm).

- ¹⁹F NMR : Confirm the Tf group (δ –75 to –80 ppm, singlet).

- HRMS : Validate molecular weight (C₈H₉F₃O₆S, exact mass: 314.006 g/mol) .

- Cross-Validation : Compare with DFT-calculated NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Use software like Gaussian or ORCA to calculate:

- Electrophilicity Index (ω) : Predict susceptibility to nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Identify reactive sites (e.g., LUMO localization on the Tf group).

- Case Study : For Suzuki-Miyaura coupling, simulate the oxidative addition step with Pd(0) catalysts. Compare activation energies for different aryl boronic acids to prioritize substrates experimentally .

Q. What strategies resolve contradictions in observed vs. theoretical reaction outcomes (e.g., unexpected byproducts)?

- Methodological Answer :

- Hypothesis Testing :

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolysis to methyl 4-hydroxy-pyran carboxylate).

Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) to test for radical pathways during Tf group activation.

- Case Example : If competing elimination occurs (forming pyran-2-one), adjust solvent polarity (e.g., switch from DCM to THF) to stabilize intermediates .

Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?

- Methodological Answer :

- Experimental Framework :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Quantify degradation via HPLC.

- Biotic Degradation : Use OECD 301D respirometry tests with activated sludge to measure biodegradation rates.

- Risk Assessment : Calculate predicted environmental concentrations (PECs) vs. toxicity thresholds (e.g., EC50 for Daphnia magna) .

Q. What protocols ensure safe handling and waste disposal during large-scale synthesis?

- Methodological Answer :

- Safety Measures :

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use fume hoods for Tf₂O handling.

- Waste Management : Neutralize acidic byproducts (e.g., TfOH) with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Methodological Tables

Table 1 : Key Synthetic Parameters for Tf Group Introduction

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Base | Pyridine (2.0 eq.) | |

| Temperature | 0°C → RT | |

| Reaction Time | 4–6 hours |

Table 2 : Stability Indicators Under Storage Conditions

| Condition | Decomposition (%) at 30 Days | Analytical Tool |

|---|---|---|

| Ambient, no argon | 28% | ¹⁹F NMR |

| 4°C, argon | <5% | FTIR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.